molecular formula C17H19N3O2 B2551025 Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1203103-67-6

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2551025
CAS No.: 1203103-67-6
M. Wt: 297.358
InChI Key: PCLKLNLEWKRQCY-UHFFFAOYSA-N
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Description

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a phenylpyrimidine moiety, and a methyl ester group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often involve cyclization, hydrogenation, and amination steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as asymmetric hydrogenation of sterically demanding aryl enamides . These methods are designed to produce the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts for C-H activation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation can yield various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, phenylpyrimidine moiety, and methyl ester group. This structure provides it with a wide range of biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKLNLEWKRQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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